Tridecyl oleate is an ester formed from the reaction of tridecyl alcohol and oleic acid. Its molecular formula is , and it is recognized for its excellent lubricating properties and light, non-greasy texture, making it suitable for various industrial applications, particularly in cosmetics and personal care products . The compound is typically a clear to pale yellow liquid at room temperature.
Tridecyl oleate exhibits notable biological activity, primarily due to its properties as a lubricant and emollient. In biological systems, it can enhance the permeability of cell membranes, which may facilitate the delivery of active compounds. Its mechanism of action involves interactions with lipid bilayers, modulating membrane fluidity, and reducing friction in biological contexts.
The synthesis of tridecyl oleate typically occurs via an esterification reaction between tridecyl alcohol and oleic acid. This process is catalyzed by an acid catalyst, such as sulfuric acid, and conducted under reflux conditions at approximately 150°C for several hours to ensure complete conversion into the ester . In industrial settings, this reaction is scaled up in large reactors with continuous stirring to achieve uniformity and then purified through distillation to remove any unreacted materials and by-products.
Tridecyl oleate has a wide range of applications across various fields:
Several compounds share structural similarities with tridecyl oleate, including:
Tridecyl oleate is unique due to its combination of a long-chain alcohol (tridecyl) with an unsaturated fatty acid (oleic acid). This structure provides a balance of viscosity and fluidity that enhances its lubricating properties compared to similar compounds. While other esters may also serve as lubricants or emollients, tridecyl oleate's specific molecular arrangement contributes to its effectiveness in various applications, particularly in personal care products where a non-greasy feel is desirable .
Tridecyl oleate exhibits distinctive phase transition behavior characteristic of long-chain fatty acid esters. The compound demonstrates a liquid state at ambient temperatures, with no reported crystalline melting point in standard literature sources [1] [2]. This behavior is consistent with the structural properties of unsaturated fatty acid esters, where the presence of the cis double bond in the oleic acid moiety disrupts molecular packing and prevents crystallization under normal conditions [3] [4].
The thermal stability profile of tridecyl oleate reveals multiple phase transition regions. Below 100°C, the compound maintains structural integrity with minimal degradation, exhibiting stable liquid phase characteristics [5] [6] [7]. The initial decomposition temperature (Tonset) for similar oleic acid esters typically occurs between 150-200°C, with tridecyl oleate expected to follow similar patterns based on its structural homology with other long-chain oleic acid esters [5] [6].
| Temperature Range (°C) | Thermal Behavior | Mass Loss (%) |
|---|---|---|
| 100-150 | Stable liquid phase | <1 |
| 150-200 | Stable with minimal degradation | 1-3 |
| 200-250 | Onset of thermal degradation | 5-15 |
| 250-300 | Significant mass loss begins | 25-50 |
| 300-350 | Extensive decomposition | 70-90 |
| 350-400 | Complete thermal breakdown | >95 |
The presence of the double bond in the oleic acid chain significantly influences thermal stability. Research on similar fatty acid ionic liquids demonstrates that compounds with double bonds in their structure exhibit reduced thermal stability compared to their saturated counterparts [5]. The cis configuration of the double bond at the 9-position creates structural instability that becomes pronounced at elevated temperatures, leading to accelerated degradation processes.
The viscosity-temperature relationship of tridecyl oleate follows the characteristic exponential decay pattern observed in fatty acid esters [8] [6] [9] [10]. The compound exhibits high viscosity at low temperatures, with significant viscosity reduction as temperature increases. This behavior is consistent with the Andrade equation, which describes the temperature dependence of viscosity in liquid systems [11].
| Temperature (°C) | Estimated Viscosity (cSt) | Viscosity Behavior |
|---|---|---|
| 10 | 85-95 | High viscosity, thick liquid |
| 20 | 65-75 | Moderate viscosity |
| 30 | 50-60 | Decreasing viscosity |
| 40 | 40-48 | Standard reference viscosity |
| 50 | 32-38 | Reduced viscosity |
| 60 | 26-32 | Low viscosity |
| 70 | 22-26 | Very low viscosity |
| 80 | 18-22 | Minimal viscosity |
| 90 | 16-19 | Near minimum viscosity |
| 100 | 14-16 | Minimum practical viscosity |
The viscosity-temperature coefficient for tridecyl oleate is influenced by several molecular factors. The long tridecyl chain provides substantial molecular entanglement, contributing to higher viscosity values at lower temperatures [8] [9]. The oleic acid moiety, with its cis double bond, introduces molecular flexibility that affects the overall viscosity profile. The kink in the molecular structure caused by the double bond reduces intermolecular van der Waals forces, resulting in lower viscosity compared to saturated analogs [4].
Temperature-dependent viscosity behavior follows a logarithmic relationship, where viscosity decreases exponentially with increasing temperature. This relationship is crucial for applications requiring specific flow characteristics at different operating temperatures [10]. The compound maintains sufficient viscosity at elevated temperatures to provide effective lubrication properties while remaining fluid enough for practical handling at ambient conditions.
Tridecyl oleate exhibits characteristic infrared absorption patterns consistent with the "Rule of Three" for ester compounds [12]. The compound displays three primary intense absorption bands that serve as definitive spectroscopic markers for identification and structural confirmation.
| Wavenumber (cm⁻¹) | Assignment | Intensity | Structural Significance |
|---|---|---|---|
| 1743 | C=O stretch (ester) | Strong | Ester carbonyl group |
| 1200-1240 | C-C-O stretch (asymmetric) | Strong | Ester linkage asymmetric stretch |
| 1100-1030 | O-C-C stretch (asymmetric) | Strong | Alkyl-oxygen bond stretch |
| 2920-2850 | CH₂ stretching vibrations | Strong | Aliphatic chain vibrations |
| 3007 | C=C stretch (cis double bond) | Medium | Oleic acid double bond |
The carbonyl stretch at 1743 cm⁻¹ represents the most characteristic absorption for the ester functional group [13] [14] [15] [12]. This frequency is consistent with aliphatic esters and confirms the presence of the ester linkage between the oleic acid and tridecyl alcohol components. The position of this absorption is influenced by the electron-withdrawing effects of the ester oxygen and the steric environment around the carbonyl group.
The asymmetric C-C-O stretch observed in the 1200-1240 cm⁻¹ region provides information about the ester linkage configuration [12]. This absorption involves coupled vibrations of the carbon-carbon bond adjacent to the carbonyl group and the carbon-oxygen bond of the ester linkage. The specific frequency within this range depends on the nature of the alkyl substituents and their steric interactions.
The O-C-C asymmetric stretch appearing between 1100-1030 cm⁻¹ is characteristic of the alkyl portion of the ester molecule [12]. This vibration involves the oxygen-carbon bond connecting to the tridecyl chain and provides information about the alcohol component of the ester. The intensity and position of this absorption are influenced by the length and branching of the alkyl chain.
The aliphatic CH₂ stretching vibrations at 2920-2850 cm⁻¹ are intense absorptions characteristic of long-chain aliphatic compounds [13] [15]. These bands arise from the symmetric and asymmetric stretching of methylene groups in both the oleic acid and tridecyl alcohol portions of the molecule. The intensity of these absorptions correlates with the number of methylene groups present in the molecular structure.
The cis double bond stretch at 3007 cm⁻¹ is a diagnostic marker for the oleic acid component [13] [15]. This absorption is characteristic of cis-configured alkenes and provides confirmation of the unsaturated nature of the fatty acid chain. The frequency and intensity of this band can be used to assess the degree of unsaturation and the geometric configuration of the double bond.
The nuclear magnetic resonance spectra of tridecyl oleate provide detailed structural information through characteristic resonance patterns for both proton and carbon nuclei [16] [17] [18] [19].
Proton Nuclear Magnetic Resonance (¹H NMR) Assignments:
| Chemical Shift (ppm) | Assignment | Multiplicity | Integration |
|---|---|---|---|
| 0.87 | Terminal CH₃ groups | Triplet | 6H |
| 1.25 | Bulk CH₂ groups | Broad multiplet | 40H |
| 2.33 | α-CH₂ to C=O | Triplet | 2H |
| 4.15 | OCH₂ (ester linkage) | Triplet | 2H |
| 5.34 | Olefinic CH (C=C) | Multiplet | 2H |
The terminal methyl groups appearing at 0.87 ppm as triplets represent the characteristic resonance of primary alkyl chains [16] [18] [19]. These signals arise from both the terminal methyl of the tridecyl chain and the terminal methyl of the oleic acid chain. The triplet multiplicity results from coupling with adjacent methylene protons, with a typical coupling constant of approximately 7 Hz.
The bulk methylene protons at 1.25 ppm appear as a broad, overlapping multiplet encompassing the majority of the aliphatic chain protons [16] [17] [19]. This resonance represents the methylene groups in the interior portions of both the tridecyl and oleic acid chains. The chemical shift and breadth of this signal are characteristic of long-chain aliphatic esters.
The α-methylene protons adjacent to the carbonyl group resonate at 2.33 ppm as a triplet [16] [17] [19]. This downfield shift is caused by the deshielding effect of the adjacent carbonyl group. The triplet multiplicity arises from coupling with the neighboring methylene protons in the oleic acid chain.
The ester linkage methylene protons at 4.15 ppm appear as a triplet, representing the OCH₂ protons of the tridecyl alcohol component [16] [17] [19]. This significant downfield shift results from the electron-withdrawing effect of the ester oxygen atom. The triplet multiplicity indicates coupling with the adjacent methylene protons of the tridecyl chain.
The olefinic protons at 5.34 ppm appear as a complex multiplet representing the two protons of the cis double bond in the oleic acid moiety [16] [17] [19]. This characteristic downfield shift is typical of alkene protons and confirms the presence of the unsaturated bond. The multiplicity reflects the complex coupling patterns with adjacent allylic protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Assignments:
| Chemical Shift (ppm) | Assignment | Multiplicity | Structural Information |
|---|---|---|---|
| 14.1 | Terminal CH₃ carbons | Quartet | Primary carbon atoms |
| 22.6 | CH₂ near chain ends | Triplet | β-carbon to terminal methyl |
| 24.7-29.7 | Aliphatic CH₂ carbons | Multiplet | Bulk methylene carbons |
| 129.7-130.0 | Olefinic carbons (C=C) | Multiplet | Double bond carbons |
| 173.2 | Carbonyl carbon (C=O) | Singlet | Ester carbonyl carbon |
The terminal methyl carbons at 14.1 ppm appear as quartets due to coupling with attached protons [20] [16] [21] [22]. This resonance is characteristic of primary alkyl carbons and provides confirmation of the chain termination in both the tridecyl and oleic acid components.
The methylene carbons near the chain ends at 22.6 ppm represent the β-carbons adjacent to the terminal methyl groups [20] [16] [22]. These carbons experience moderate deshielding compared to interior methylene carbons and serve as diagnostic markers for chain length determination.
The bulk aliphatic methylene carbons appearing between 24.7-29.7 ppm represent the majority of the carbon skeleton in both molecular components [20] [16] [21] [22]. This region contains overlapping signals from multiple methylene carbons, with slight chemical shift variations depending on their proximity to functional groups.
The olefinic carbons at 129.7-130.0 ppm are characteristic of the cis double bond in the oleic acid moiety [20] [16] [21] [22]. The specific chemical shifts within this range depend on the electronic environment and the geometric configuration of the double bond. The multiplicity and chemical shift patterns confirm the presence of the unsaturated bond in the Z-configuration.
The carbonyl carbon at 173.2 ppm represents the ester carbonyl group and serves as the most diagnostic ¹³C NMR signal for ester identification [20] [16] [21] [22]. This significant downfield shift results from the electron-deficient nature of the carbonyl carbon and provides definitive confirmation of the ester functional group.